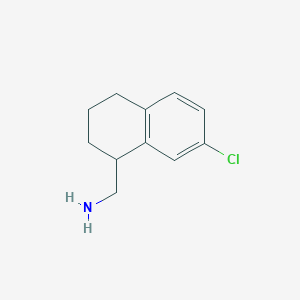

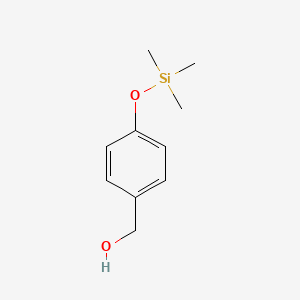

![molecular formula C8H7N3O3 B11902569 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid CAS No. 893444-14-9](/img/structure/B11902569.png)

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. Its unique structure, which includes a fused pyridine and pyrimidine ring system, makes it a valuable scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der oben erwähnte Festphasensyntheseansatz kann für die großtechnische Produktion mit entsprechenden Modifikationen der Reaktionsbedingungen und Reinigungsprozesse angepasst werden.

Analyse Chemischer Reaktionen

Reaktionstypen

7-Oxo-5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

7-Oxo-5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als wertvolles Grundgerüst für die Synthese verschiedener heterocyclischer Verbindungen.

Biologie: Die Verbindung wird im Studium von Enzyminhibitoren und Rezeptormodulatoren eingesetzt.

Industrie: Die Verbindung wird bei der Synthese verschiedener Feinchemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Oxo-5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Enzyminhibitor wirken, indem sie an das aktive Zentrum des Enzyms bindet und so dessen Aktivität blockiert. Darüber hinaus kann sie die Rezeptoraktivität modulieren, indem sie an Rezeptorstellen bindet und deren Funktion verändert. Die genauen beteiligten molekularen Pfade hängen vom spezifischen biologischen Kontext und den Zielmolekülen ab .

Wirkmechanismus

The mechanism of action of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

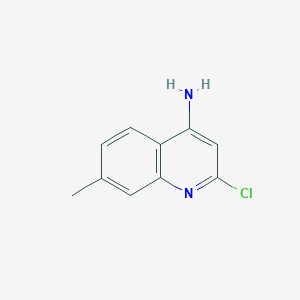

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin: Eine verwandte Verbindung mit einem ähnlichen kondensierten Ringsystem.

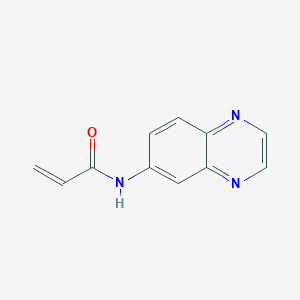

7-Benzyl-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin: Eine weitere Verbindung mit einem Benzylsubstituenten am Pyridopyrimidingerüst.

Einzigartigkeit

7-Oxo-5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins einer Carboxylgruppe einzigartig. Dieses Strukturmerkmal erhöht sein Potenzial zur Bildung von Wasserstoffbrückenbindungen und zur Interaktion mit biologischen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für die Arzneimittelforschung und -entwicklung wird .

Eigenschaften

CAS-Nummer |

893444-14-9 |

|---|---|

Molekularformel |

C8H7N3O3 |

Molekulargewicht |

193.16 g/mol |

IUPAC-Name |

7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12) |

InChI-Schlüssel |

SHTIADNOHQSYQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC2=NC=NC(=C21)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)

![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)

![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)